APJ Functional Antagonism: Xanthene Ester vs. ML221 (4-nitrobenzoate) in cAMP and β-Arrestin Assays
The target compound's APJ antagonist activity has not been directly reported. However, its closest characterized analog, ML221 (4-nitrobenzoate), exhibits IC50 values of 0.70 µM in the cAMP assay and 1.75 µM in the β-arrestin recruitment assay. [1] The xanthene-9-carboxylate ester is hypothesized to alter these values due to its increased steric bulk and distinct electronic properties. Users must validate activity under their own conditions; this compound serves as a key probe to test the ester moiety's impact.
| Evidence Dimension | APJ inhibition (cAMP assay IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | ML221: 0.70 µM (cAMP); 1.75 µM (β-arrestin) [1] |
| Quantified Difference | Cannot be calculated; target data absent |
| Conditions | Cell-based functional assays (cAMP accumulation and β-arrestin recruitment), Apelin-13 as agonist at EC80 (10 nM) [1] |
Why This Matters
Allows procurement for SAR exploration to determine if the xanthene ester improves or retains sub-micromolar APJ antagonism compared to the 4-nitrobenzoate benchmark.
- [1] Maloney, P.R., et al. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Bioorg. Med. Chem. Lett. 22, 6656–6660 (2012). View Source
